molecular formula C16H15ClF2N6O2 B8317245 4-(4-chloro-6-(2-(difluoromethyl)-4-methoxy-1H-benzo[d]imidazol-1-yl)-1,3,5-triazin-2-yl)morpholine CAS No. 1188914-98-8

4-(4-chloro-6-(2-(difluoromethyl)-4-methoxy-1H-benzo[d]imidazol-1-yl)-1,3,5-triazin-2-yl)morpholine

Cat. No.: B8317245
CAS No.: 1188914-98-8
M. Wt: 396.78 g/mol
InChI Key: VAZZHLUKNVSYFK-UHFFFAOYSA-N
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Description

4-(4-chloro-6-(2-(difluoromethyl)-4-methoxy-1H-benzo[d]imidazol-1-yl)-1,3,5-triazin-2-yl)morpholine is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole core substituted with a triazine ring, a morpholine group, and a difluoromethyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chloro-6-(2-(difluoromethyl)-4-methoxy-1H-benzo[d]imidazol-1-yl)-1,3,5-triazin-2-yl)morpholine typically involves multiple steps, starting with the preparation of the benzimidazole core. The triazine ring is then introduced through a nucleophilic substitution reaction, followed by the addition of the morpholine group. The difluoromethyl group is incorporated using a fluorinating agent under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(4-chloro-6-(2-(difluoromethyl)-4-methoxy-1H-benzo[d]imidazol-1-yl)-1,3,5-triazin-2-yl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

4-(4-chloro-6-(2-(difluoromethyl)-4-methoxy-1H-benzo[d]imidazol-1-yl)-1,3,5-triazin-2-yl)morpholine has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(4-chloro-6-(2-(difluoromethyl)-4-methoxy-1H-benzo[d]imidazol-1-yl)-1,3,5-triazin-2-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-chloro-6-(2-(difluoromethyl)-4-methoxy-1H-benzo[d]imidazol-1-yl)-1,3,5-triazin-2-yl)morpholine is unique due to its combination of a benzimidazole core, triazine ring, morpholine group, and difluoromethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

CAS No.

1188914-98-8

Molecular Formula

C16H15ClF2N6O2

Molecular Weight

396.78 g/mol

IUPAC Name

4-[4-chloro-6-[2-(difluoromethyl)-4-methoxybenzimidazol-1-yl]-1,3,5-triazin-2-yl]morpholine

InChI

InChI=1S/C16H15ClF2N6O2/c1-26-10-4-2-3-9-11(10)20-13(12(18)19)25(9)16-22-14(17)21-15(23-16)24-5-7-27-8-6-24/h2-4,12H,5-8H2,1H3

InChI Key

VAZZHLUKNVSYFK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1N=C(N2C3=NC(=NC(=N3)Cl)N4CCOCC4)C(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3.96 g (20 mmol) of the above benzimidazole, 4.70 g (20 mmol) of 2,4-dichloro-6-(4-morpholinyl)-1,3,5-triazine, and 22 g (80 mmol) of powdered K2CO3 in 150 mL of DMF at room temperature was stirred rapidly for 3 hr and then diluted with water. The resulting precipitate was collected, washed with water, and then with cold ethanol, and dried to give 6.82 g (86%) of 1-[4-chloro-6-(4-morpholinyl)-1,3,5-triazin-2-yl]-2-(difluoromethyl)-4-methoxy-1H-benzimidazole: mp (CHCl3/EtOH) 263-266° C.; 1H NMR (CDCl3) δ 7.99 (d, J=8.4 Hz, 1H), 7.48 (t, JHF=53.4 Hz, 1H), 7.40 (t, J=8.3 Hz, 1H), 6.86 (d, J=8.1 Hz, 1H), 4.05 (s, 3H), 3.96 (m, 4H), 3.82 (m, 4H); Anal. Calcd. for C16H15ClF2N6O2: C, 48.4; H, 3.8; N, 21.2. Found: C, 48.3; H, 3.8; N, 21.1%.
Quantity
3.96 g
Type
reactant
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step One
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Quantity
22 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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